Ethyl 3-(3-oxocyclopentyl)benzoate
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Overview
Description
Ethyl 3-(3-oxocyclopentyl)benzoate is an organic compound with the molecular formula C14H16O3 It is an ester derived from benzoic acid and features a cyclopentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-oxocyclopentyl)benzoate typically involves the esterification of 3-(3-oxocyclopentyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-oxocyclopentyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-oxocyclopentyl)benzoic acid.
Reduction: 3-(3-hydroxycyclopentyl)benzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-oxocyclopentyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-oxocyclopentyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The cyclopentanone moiety may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Ethyl 3-(3-oxocyclopentyl)benzoate can be compared with other esters such as:
Ethyl benzoate: Lacks the cyclopentanone moiety, making it less complex.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl.
Ethyl 3-(3-hydroxycyclopentyl)benzoate: Contains a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its combination of the benzoate ester and the cyclopentanone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
284022-82-8 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 3-(3-oxocyclopentyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-5-3-4-10(8-12)11-6-7-13(15)9-11/h3-5,8,11H,2,6-7,9H2,1H3 |
InChI Key |
VKABKFWJTHTULV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCC(=O)C2 |
Origin of Product |
United States |
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